An In-Depth Technical Guide on the Function of K00135 (Aspartate Aminotransferase) in Glutamate Metabolism
An In-Depth Technical Guide on the Function of K00135 (Aspartate Aminotransferase) in Glutamate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzyme K00135, identified as Aspartate Aminotransferase (AST), and its pivotal role in glutamate metabolism. AST (EC 2.6.1.1) is a pyridoxal phosphate (PLP)-dependent transaminase that catalyzes the reversible transfer of an α-amino group between aspartate and α-ketoglutarate to form glutamate and oxaloacetate.[1] This reaction is a critical nexus in cellular metabolism, linking amino acid and carbohydrate metabolism. The enzyme is ubiquitously expressed in various tissues, including the liver, heart, skeletal muscle, kidneys, and brain.[1] This guide will delve into the biochemical functions of AST, its kinetic properties, detailed experimental protocols for its study, and its significance in metabolic pathways, particularly the malate-aspartate shuttle.
Core Function in Glutamate Metabolism
Aspartate Aminotransferase catalyzes the following reversible reaction:
L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate [1]
This transamination reaction is central to both the synthesis and degradation of glutamate.
-
Glutamate Synthesis: In instances where there is a high concentration of aspartate and α-ketoglutarate, AST facilitates the production of glutamate. This is particularly important for replenishing the glutamate pool for its various cellular functions, including its role as a neurotransmitter and a precursor for the synthesis of other amino acids and glutathione.[2][3][4]
-
Glutamate Catabolism: Conversely, when glutamate levels are elevated, AST can drive the reverse reaction, converting glutamate and oxaloacetate into aspartate and α-ketoglutarate. This allows the carbon skeleton of glutamate to enter the citric acid cycle via α-ketoglutarate for energy production.[1]
Reaction Mechanism
AST employs a Ping-Pong Bi-Bi kinetic mechanism, which involves two half-reactions.[1][5] The enzyme shuttles between its pyridoxal phosphate (PLP) form and its pyridoxamine phosphate (PMP) form.
-
First Half-Reaction: The enzyme-PLP complex binds to the first substrate, L-aspartate. The amino group from aspartate is transferred to the PLP cofactor, forming the enzyme-PMP complex and releasing the first product, oxaloacetate.[1][5]
-
Second Half-Reaction: The second substrate, α-ketoglutarate, binds to the enzyme-PMP complex. The amino group is then transferred from PMP to α-ketoglutarate, forming the second product, L-glutamate, and regenerating the enzyme-PLP complex.[1][5]
Figure 1: Ping-Pong Bi-Bi mechanism of Aspartate Aminotransferase.
Isoenzymes and Their Kinetic Properties
In eukaryotes, AST exists as two distinct isoenzymes: a cytosolic form (cAST or GOT1) and a mitochondrial form (mAST or GOT2).[6][7] These isoenzymes are encoded by separate genes and share approximately 45% sequence homology.[1][7] While they catalyze the same reaction, their kinetic properties and physiological roles differ.
Quantitative Data
The following tables summarize the kinetic parameters of cytosolic and mitochondrial AST from sheep liver. It is important to note that these values can vary depending on the species, tissue, and assay conditions such as pH and ionic strength.[8]
Table 1: Kinetic Parameters of Cytosolic Aspartate Aminotransferase (cAST/GOT1) from Sheep Liver
| Substrate | Km (mM) |
| L-Aspartate | 2.96 ± 0.20 |
| α-Ketoglutarate | 0.093 ± 0.010 |
Data from Orlacchio et al. (1979).[9][10]
Table 2: Kinetic Parameters of Mitochondrial Aspartate Aminotransferase (mAST/GOT2) from Sheep Liver
| Substrate | Km (mM) |
| L-Aspartate | 0.40 ± 0.12 |
| α-Ketoglutarate | 0.98 ± 0.14 |
Data from Orlacchio et al. (1979).[9][10]
The differing affinities of the isoenzymes for their substrates reflect their distinct roles within the cell. The lower Km of cAST for α-ketoglutarate suggests it is efficient at converting aspartate to glutamate in the cytosol, while the lower Km of mAST for aspartate indicates its efficiency in the reverse reaction within the mitochondria.
The optimal pH for AST activity is generally around 8.0 to 8.5.[11][12]
Role in the Malate-Aspartate Shuttle
The differential localization and kinetic properties of the AST isoenzymes are fundamental to the operation of the malate-aspartate shuttle. This shuttle is crucial for transferring reducing equivalents (NADH) produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation.[13][14]
The key steps involving AST in the malate-aspartate shuttle are:
-
Cytosol: Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing NADH to NAD+. Malate is then transported into the mitochondrial matrix.
-
Mitochondrial Matrix: Mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing NAD+ to NADH. This NADH can then enter the electron transport chain.
-
Mitochondrial Matrix: To regenerate oxaloacetate in the cytosol, mitochondrial AST (mAST) catalyzes the transamination of oxaloacetate with glutamate to produce aspartate and α-ketoglutarate.
-
Transport: Aspartate is transported out of the mitochondria into the cytosol in exchange for glutamate. α-ketoglutarate is transported out in exchange for malate.
-
Cytosol: In the cytosol, cytosolic AST (cAST) converts aspartate and α-ketoglutarate back into oxaloacetate and glutamate, completing the cycle.
Figure 2: Role of Aspartate Aminotransferase in the Malate-Aspartate Shuttle.
Experimental Protocols
Purification of Aspartate Aminotransferase (Example from Sheep Liver)
This protocol is based on the method described by Orlacchio et al. (1979) for the purification of mitochondrial AST from sheep liver.[15]
Materials:
-
Fresh sheep liver
-
Buffer A: 50 mM sodium succinate, pH 6.0
-
Buffer B: 10 mM sodium/potassium phosphate, pH 7.4
-
Buffer C: 5 mM Tris-HCl, pH 8.5
-
Butan-1-ol
-
Ammonium sulfate
-
DEAE-cellulose column
-
Centrifuge, chromatography equipment
Procedure:
-
Homogenization and Isolation of Mitochondria:
-
Homogenize fresh sheep liver in Buffer A.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
-
Wash the mitochondrial pellet twice with Buffer A.
-
-
Butan-1-ol Extraction:
-
Resuspend the mitochondrial pellet in Buffer A.
-
Add butan-1-ol and stir for 1 hour at 4°C.
-
Centrifuge to separate the aqueous phase.
-
Dialyze the aqueous phase extensively against Buffer B.
-
-
Ammonium Sulfate Fractionation:
-
Bring the dialyzed solution to 50% ammonium sulfate saturation and stir for 30 minutes.
-
Centrifuge and discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 90% saturation and stir for 30 minutes.
-
Collect the precipitate by centrifugation.
-
-
Chromatography:
-
Dissolve the pellet in Buffer C and dialyze against the same buffer.
-
Apply the sample to a DEAE-cellulose column equilibrated with Buffer C.
-
Elute the protein with a linear gradient of NaCl in Buffer C.
-
Collect fractions and assay for AST activity.
-
Pool the active fractions and concentrate by ultrafiltration.
-
-
Purity Assessment:
-
Assess the purity of the final preparation by SDS-PAGE and determine the specific activity.
-
Coupled Enzyme Assay for AST Activity
The activity of AST is commonly measured using a coupled enzyme assay with malate dehydrogenase (MDH).
Principle:
AST produces oxaloacetate, which is then reduced to malate by MDH. This reaction is coupled to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the AST activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
L-aspartate solution (e.g., 200 mM)
-
α-ketoglutarate solution (e.g., 12 mM)
-
NADH solution (e.g., 0.2 mM)
-
Malate dehydrogenase (MDH) (e.g., 10 units/mL)
-
Sample containing AST
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, combine the Assay Buffer, L-aspartate solution, NADH solution, and MDH.
-
Add the sample containing AST and mix gently.
-
Incubate for a few minutes at a constant temperature (e.g., 37°C) to allow for the reduction of any endogenous pyruvate.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the α-ketoglutarate solution.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH (6220 M-1cm-1) to calculate the enzyme activity in Units/mL.
-
Figure 3: General experimental workflow for the coupled enzyme assay of AST activity.
Significance in Drug Development
The central role of AST in metabolism makes it a potential area of interest for drug development.
-
Liver Toxicity: Serum levels of AST are a well-established biomarker for liver damage.[1] Monitoring AST levels is crucial in preclinical and clinical trials to assess the hepatotoxicity of new drug candidates.
-
Metabolic Disorders: Given its role in linking amino acid and carbohydrate metabolism, modulation of AST activity could be explored as a therapeutic strategy for metabolic diseases.
-
Neurotransmitter Homeostasis: In the brain, AST is involved in the synthesis of the neurotransmitter glutamate. Dysregulation of glutamate homeostasis is implicated in various neurological disorders, suggesting that AST could be a potential target in this area.
Conclusion
K00135, Aspartate Aminotransferase, is a key enzyme in glutamate metabolism, catalyzing the reversible transamination between aspartate and α-ketoglutarate. Its two isoenzymes, cytosolic and mitochondrial, exhibit distinct kinetic properties that are essential for their roles in cellular metabolism, most notably in the malate-aspartate shuttle. Understanding the function and regulation of AST is critical for research in metabolic diseases, neuroscience, and for the assessment of drug safety. The experimental protocols provided in this guide offer a foundation for the further investigation of this vital enzyme.
References
- 1. Aspartate transaminase - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of aminotransferases in glutamate metabolism of human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate Aminotransferase: an old dog teaches new tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. Aspartate aminotransferase. The effects of ionic concentration on kinetic constants of both isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some kinetic and other properties of the isoenzymes of aspartate aminotransferase isolated from sheep liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and general properties of aspartate aminotransferase of ox heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]
- 14. The malate–aspartate shuttle (Borst cycle): How it started and developed into a major metabolic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
